![molecular formula C6H11NO2S B1448066 hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide CAS No. 1447964-71-7](/img/structure/B1448066.png)
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
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Overview
Description
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a chemical compound with the IUPAC name tert-butyl (3aR,6aS)-3a-aminotetrahydro-1H-thieno [3,4-c]pyrrole-5 (3H)-carboxylate 2,2-dioxide . It is also known as rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno [3,4-c]pyrrole-5-carboxylate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is 1S/C11H20N2O4S/c1-10 (2,3)17-9 (14)13-4-8-5-18 (15,16)7-11 (8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 .Physical And Chemical Properties Analysis
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a solid at room temperature . Its molecular weight is 276.36 .Scientific Research Applications
Materials Science
In materials science, thieno[3,4-c]pyrrole derivatives have been used to develop small molecule acceptors (SMAs) for organic solar cells . The electron-donating properties of the pyrrole unit can be harnessed to create materials with desirable electronic characteristics for photovoltaic applications.
Analytical Chemistry
In analytical chemistry, compounds like hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide can be used as standards or reagents in spectroscopic analysis due to their unique structural properties. For instance, NMR spectroscopy can utilize such compounds to understand molecular interactions and dynamics .
Safety and Hazards
properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZRVBJBOOMUNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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